Cas no 2309431-77-2 (Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride)

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride structure
2309431-77-2 structure
商品名:Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride
CAS番号:2309431-77-2
MF:C16H31ClN2O2
メガワット:318.882543802261
CID:6074226
PubChem ID:138991471

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

    • Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride
    • 2309431-77-2
    • rac-tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate hydrochloride
    • EN300-7354442
    • インチ: 1S/C16H30N2O2.ClH/c1-12-6-5-7-14(17-12)13-8-10-18(11-9-13)15(19)20-16(2,3)4;/h12-14,17H,5-11H2,1-4H3;1H/t12-,14-;/m1./s1
    • InChIKey: RHZTYHUWNKLNRF-QMDUSEKHSA-N
    • ほほえんだ: Cl.O(C(C)(C)C)C(N1CCC(CC1)[C@H]1CCC[C@@H](C)N1)=O

計算された属性

  • せいみつぶんしりょう: 318.2074059g/mol
  • どういたいしつりょう: 318.2074059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 330
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR028K0Q-100mg
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
100mg
$474.00 2023-12-15
Aaron
AR028K0Q-5g
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
5g
$3782.00 2023-12-15
1PlusChem
1P028JSE-50mg
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
50mg
$322.00 2024-05-24
Aaron
AR028K0Q-50mg
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
50mg
$325.00 2023-12-15
Aaron
AR028K0Q-500mg
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
500mg
$1036.00 2023-12-15
Enamine
EN300-7354442-0.25g
rac-tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate hydrochloride, cis
2309431-77-2 95%
0.25g
$466.0 2023-05-30
Enamine
EN300-7354442-5.0g
rac-tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate hydrochloride, cis
2309431-77-2 95%
5g
$2732.0 2023-05-30
Enamine
EN300-7354442-0.1g
rac-tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate hydrochloride, cis
2309431-77-2 95%
0.1g
$326.0 2023-05-30
Aaron
AR028K0Q-250mg
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
250mg
$666.00 2023-12-15
Aaron
AR028K0Q-1g
rac-tert-butyl4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylatehydrochloride,cis
2309431-77-2 95%
1g
$1322.00 2023-12-15

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochloride 関連文献

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate;hydrochlorideに関する追加情報

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride (CAS No. 2309431-77-2): An Overview of a Versatile Compound in Medicinal Chemistry

Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride (CAS No. 2309431-77-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by its chiral centers and the presence of a tert-butyl protecting group, which confers stability and enhances its utility in various synthetic pathways.

The tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate moiety is a key structural element that has been extensively studied for its role in modulating biological activities. The chiral centers at the 2R and 6R positions are crucial for the compound's stereoselective interactions with biological targets, making it a valuable intermediate in the synthesis of enantiomerically pure compounds. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Recent research has highlighted the potential of Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride in the development of novel therapeutic agents. Studies have shown that this compound can act as a potent modulator of G protein-coupled receptors (GPCRs), which are important targets for a wide range of diseases, including neurological disorders, cardiovascular diseases, and metabolic disorders. The ability to fine-tune the activity of these receptors through structural modifications of the piperidine scaffold has opened new avenues for drug discovery and development.

In addition to its role as a GPCR modulator, Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride has also been explored for its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have demonstrated its efficacy as an inhibitor of phosphodiesterase (PDE) enzymes, which are implicated in various inflammatory and respiratory conditions. The selective inhibition of PDEs by this compound can lead to therapeutic benefits by modulating intracellular signaling pathways.

The synthesis of Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride involves several steps that require precise control over chirality and functional group protection. One common synthetic route involves the coupling of a chiral piperidine derivative with a tert-butyl carbamate protected piperidine followed by deprotection and salt formation. The use of advanced synthetic techniques such as asymmetric catalysis and chiral resolution ensures high enantiomeric purity, which is essential for its biological activity.

From a pharmacological perspective, Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These properties make it an attractive candidate for further preclinical and clinical evaluation. Preclinical studies have shown that this compound can effectively cross the blood-brain barrier (BBB), which is particularly important for targeting central nervous system (CNS) disorders.

Several ongoing clinical trials are investigating the therapeutic potential of Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride in various disease indications. For example, Phase II trials are currently underway to evaluate its efficacy in treating Parkinson's disease and Alzheimer's disease. Preliminary results have been promising, with the compound demonstrating significant improvements in motor function and cognitive performance in animal models.

Moreover, the safety profile of Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride has been extensively evaluated through preclinical toxicology studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. This favorable safety profile further supports its potential as a safe and effective therapeutic agent.

In conclusion, Tert-butyl 4-[(2R,6R)-6-methylpiperidin-2-yl]piperidine-1-carboxylate; hydrochloride (CAS No. 2309431-77-2) represents a promising compound with significant potential in medicinal chemistry. Its unique structural features, combined with its favorable pharmacological properties and safety profile, make it an attractive candidate for further development as a novel therapeutic agent. Ongoing research continues to uncover new applications and optimize its use in various disease settings.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd